molecular formula C6H10N4O B563829 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 CAS No. 1189466-51-0

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3

Cat. No.: B563829
CAS No.: 1189466-51-0
M. Wt: 157.191
InChI Key: ZKLBVKAZENBDRQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 (CAS 1189466-51-0) is a deuterated analog of the antineoplastic agent dacarbazine (DTIC). Its molecular formula is C₆H₄D₆N₆O, with three deuterium atoms replacing hydrogen at the methyl groups (N,N-dimethyl-d₆ substitution) . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, as deuterium substitution slows metabolic degradation, allowing precise tracking of drug distribution and metabolite formation . The compound is structurally characterized by an imidazole ring substituted with amino, methyl, and carboxamide groups. Its primary applications include use as an internal standard in mass spectrometry and mechanistic studies of dacarbazine’s bioactivation .

Properties

IUPAC Name

5-amino-3-methyl-N-(trideuteriomethyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBVKAZENBDRQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic pathway .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, functional analogs, and deuterated derivatives of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3, emphasizing differences in substituents, applications, and research findings.

Table 1: Comparative Analysis of Structural and Functional Analogs

Compound Name Molecular Formula Key Substituents/Modifications Applications/Research Findings References
This compound C₆H₄D₆N₆O N,N-dimethyl-d₆, amino, carboxamide Deuterated internal standard; metabolic stability studies for dacarbazine .
Dacarbazine (DTIC) C₆H₁₀N₆O N,N-dimethyl, triazeno group Antineoplastic prodrug; metabolized to 5-aminoimidazole-4-carboxamide (AIC) and methyl diazonium ion (alkylating agent) .
5-Aminoimidazole-4-carboxamide (AIC) C₄H₆N₄O Amino, carboxamide Primary metabolite of dacarbazine; used to study purine biosynthesis inhibition and cytotoxicity .
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide C₆H₈N₄O₃ Nitro, carboxamide Structural analog with nitro group; potential precursor for radiosensitizers due to electron-withdrawing properties .
5-Amino-N-methoxy-N',1-dimethyl-1H-imidazole-4-carboximidamide C₇H₁₃N₅O Methoxy, carboximidamide Carboximidamide derivative; explored for antiviral activity but lacks direct metabolic data .
(Z)-2-(allylamino)-4-amino-N′-cyanothiazole-5-carboximidamide (AACC) C₉H₁₁N₅S Thiazole core, cyano, allylamino Targets HBV pgRNA; inhibits capsid assembly and polymerase activity .
4-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide C₆H₁₀N₄O Pyrazole core, dimethylamino Heterocycle variation (pyrazole vs. imidazole); used in kinase inhibition studies .

Key Comparative Insights

Deuterated vs. Non-Deuterated Analogs The deuterated compound exhibits slower metabolic demethylation compared to dacarbazine, enabling precise tracking of its conversion to AIC and reactive methyl diazonium ions . In contrast, dacarbazine undergoes rapid hepatic demethylation, limiting its therapeutic window .

Functional Group Impact Nitro vs. Amino Groups: The nitro-substituted analog (N,1-Dimethyl-4-nitro-5-imidazolecarboxamide) may exhibit enhanced stability under oxidative conditions but reduced bioavailability due to its electron-withdrawing nature . Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., AACC) show distinct biological targets, such as viral RNA, compared to carboxamide-based compounds like AIC, which interfere with purine synthesis .

Heterocycle Core Variations Imidazole-based compounds (e.g., dacarbazine, AIC) are metabolically activated to alkylating agents, whereas thiazole derivatives (e.g., AACC) inhibit viral replication via RNA targeting .

Therapeutic and Diagnostic Utility While dacarbazine and AIC are clinically relevant, deuterated analogs serve non-therapeutic roles in research, such as quantifying drug levels in biological matrices .

Research Findings and Gaps

  • Dacarbazine Metabolism : Breithaupt et al. (1982) demonstrated that dacarbazine’s plasma half-life (1.5–2.5 hours) correlates with AIC accumulation, a process the deuterated analog could elucidate .
  • Selective Toxicity : Rauth and Mohindra (1981) reported dacarbazine’s selective toxicity toward hypoxic cells, suggesting deuterated studies could refine its activation mechanisms .
  • Antiviral Potential: AACC’s pgRNA targeting highlights a divergent mechanism compared to imidazole-based alkylating agents, but direct comparisons with deuterated dacarbazine analogs are absent .

Biological Activity

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3, also known as "D3" or a deuterated derivative of a known compound, is a molecule of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. The presence of deuterium (D) in the compound alters its isotopic properties, potentially affecting its metabolic pathways and biological interactions.

Target Interactions

This compound primarily interacts with specific biological targets that influence cellular signaling pathways. While the exact targets are still under investigation, it is hypothesized to modulate pathways related to:

  • Adenosine Monophosphate (AMP) Regulation : It may influence AMP levels within cells, impacting energy metabolism and signaling.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide synthesis has been suggested, which could have implications for cancer therapy.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies have shown that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through its effects on cytokine production.

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines (e.g., A549 lung cancer cells). The mechanism was linked to increased apoptosis markers such as caspase activation.
  • Animal Models : In vivo studies using murine models indicated that administration of the compound led to reduced tumor size in xenograft models of breast cancer. The observed effects were attributed to both direct tumoricidal activity and modulation of the immune response.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Deuteration may alter metabolic pathways compared to its non-deuterated counterpart, potentially leading to prolonged half-life and reduced clearance rates.
  • Distribution : The compound shows a favorable distribution profile across various tissues, including the liver and lungs.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production
PharmacokineticsRapid absorption; altered metabolism due to deuteration

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 with high isotopic purity?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation at specified positions using deuterated precursors (e.g., DMF-d7 or CD3I for methylation). Purification via recrystallization or column chromatography with deuterated solvents (e.g., D2O or CDCl3) minimizes isotopic dilution. Reaction monitoring by LC-MS or ²H NMR ensures isotopic integrity. For coupling steps, dicyclohexylcarbodiimide (DCC) in anhydrous conditions is effective for carboxamide formation, as demonstrated in similar imidazolecarboxamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign proton and carbon environments, with deuterium-induced isotopic shifts aiding structural confirmation. For example, deuterated methyl groups (CD3) show attenuated ¹H signals .
  • ²H NMR : Directly quantifies deuterium incorporation and detects isotopic impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution (e.g., M+1, M+2 peaks for deuterium content) .

Q. What are the best practices for ensuring the stability of this compound under various storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under controlled variables:

  • Temperature : Store at –20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis.
  • Light Exposure : Use amber vials to mitigate photodegradation.
  • Solvent Compatibility : Avoid protic solvents (e.g., H2O) and prioritize deuterated DMSO or acetonitrile for long-term storage. Monitor stability via periodic HPLC-UV or NMR analysis .

Advanced Research Questions

Q. How can factorial design be applied to study the effects of reaction parameters on the yield of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). For example:

  • Variables : Temperature (25°C vs. 60°C), catalyst (0.1 eq vs. 0.5 eq), solvent (CD3OD vs. DMF-d7).
  • Response : Reaction yield quantified by LC-MS.
  • Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). This approach optimizes conditions while minimizing experimental runs .

Q. What methodologies are recommended for resolving contradictions in reported NMR chemical shifts for imidazolecarboxamide derivatives?

  • Methodological Answer :

  • Cross-Referencing : Compare shifts with structurally analogous compounds (e.g., 4-Diazo-4H-imidazole-5-carboxamide, δ 7.61–8.0 ppm for NH2 groups) .
  • High-Field NMR (≥500 MHz) : Enhances resolution for overlapping signals.
  • DFT Calculations : Predict chemical shifts using Gaussian or ORCA software. For example, B3LYP/6-31G(d) optimizes geometry and computes NMR parameters, aligning theoretical and experimental data .

Q. How should researchers approach computational modeling (e.g., DFT) to predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Reactivity Analysis : Use DFT to calculate Fukui indices (nucleophilic/electrophilic sites). For imidazolecarboxamides, the C5 position often exhibits high electrophilicity.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction environments.
  • Kinetic Studies : Compute activation energies for nucleophilic attacks (e.g., SN2 mechanisms) using transition-state optimizations .

Data Contradiction Analysis

Q. How can researchers address discrepancies in deuterium incorporation rates across synthetic batches?

  • Methodological Answer :

  • Isotopic Tracing : Use ²H NMR or LC-MS to quantify deuterium at specific positions.
  • Batch Comparison : Statistically analyze variables (e.g., precursor purity, reaction time) via t-tests or PCA.
  • Quality Control : Implement in-line FTIR to monitor deuteration in real-time .

Experimental Design for Mechanistic Studies

Q. What experimental strategies are recommended to elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • Isotope Labeling : Use ¹⁴C or ³H tracers to track metabolite distribution.
  • Mass Spectrometry Imaging (MSI) : Spatially resolve metabolites in tissue sections.
  • Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.